molecular formula C7H4BrN3O2 B12288479 5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Cat. No.: B12288479
M. Wt: 242.03 g/mol
InChI Key: GNFMMNLRDOTXAP-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that contains a benzotriazole ring substituted with a bromine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-1H-benzo[d][1,2,3]triazole with a carboxylating agent under controlled temperature and solvent conditions . The reaction is usually carried out in the presence of a base to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The bromine atom and carboxylic acid group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the benzotriazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H4BrN3O2

Molecular Weight

242.03 g/mol

IUPAC Name

6-bromo-2H-benzotriazole-5-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)

InChI Key

GNFMMNLRDOTXAP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=NNN=C21)Br)C(=O)O

Origin of Product

United States

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